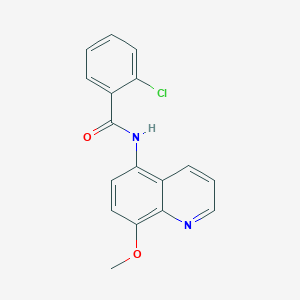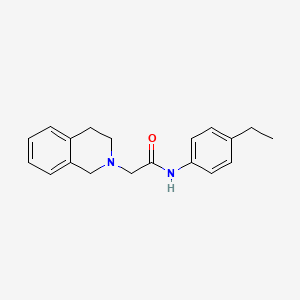
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC6. It also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, it inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-microbial activity. In addition, it has been reported to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its well-established synthesis method. It has also been extensively studied for its potential applications in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide. Some of the key areas of research include:
1. Development of novel anti-cancer agents: Further studies are needed to explore the potential of this compound and its derivatives as anti-cancer agents.
2. Exploration of its anti-inflammatory and anti-microbial activity: The anti-inflammatory and anti-microbial activity of this compound needs to be further explored to identify potential therapeutic applications.
3. Investigation of its mechanism of action: The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
4. Evaluation of its toxicity and safety: Further studies are needed to evaluate the toxicity and safety of this compound, especially in vivo, to determine its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its well-established synthesis method, anti-cancer, anti-inflammatory, and anti-microbial activity, and potential for further exploration make it an attractive candidate for future research. However, its toxicity and safety need to be further evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form 8-methoxyquinoline-5-carbonyl chloride. This intermediate is then reacted with 2-chlorobenzamide in the presence of a base to yield the final product. The synthesis of this compound is well-established and has been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the key scientific research applications of this compound are as follows:
1. Anti-cancer activity: this compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Anti-microbial activity: this compound has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXODYRLHMSKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)
![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)


![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
